molecular formula C20H23BrN2S B4178831 4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione

4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B4178831
M. Wt: 403.4 g/mol
InChI Key: DUEQTGZEMRCPSH-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-4-(4-bromophenyl)-3,4-dihydro-2(1H)-pyrimidinethione is a complex organic compound that features a unique structure combining adamantyl and bromophenyl groups with a pyrimidinethione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common approach is the condensation reaction between an adamantyl derivative and a bromophenyl derivative, followed by cyclization to form the pyrimidinethione ring. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Adamantyl)-4-(4-bromophenyl)-3,4-dihydro-2(1H)-pyrimidinethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(1-Adamantyl)-4-(4-bromophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the bromophenyl group can interact with various proteins or enzymes. The pyrimidinethione core can form hydrogen bonds or other interactions with biological molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Adamantyl)-4-phenyl-3,4-dihydro-2(1H)-pyrimidinethione: Lacks the bromine atom, which can affect its reactivity and biological activity.

    6-(1-Adamantyl)-4-(4-chlorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

    6-(1-Adamantyl)-4-(4-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione: The fluorine atom can significantly alter the compound’s electronic properties and reactivity.

Uniqueness

The presence of the bromophenyl group in 4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione makes it unique compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s biological activity and specificity.

Properties

IUPAC Name

6-(1-adamantyl)-4-(4-bromophenyl)-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2S/c21-16-3-1-15(2-4-16)17-8-18(23-19(24)22-17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14,17H,5-7,9-11H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEQTGZEMRCPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 2
4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 3
4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 4
4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 5
4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 6
4-(4-bromophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione

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